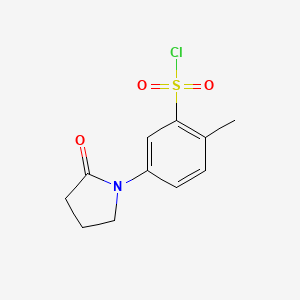

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride

描述

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride is a complex organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a pyrrolidinone moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .

化学反应分析

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety serves as a primary reactive site, undergoing nucleophilic substitution with diverse nucleophiles to generate sulfonamide, sulfonate, or sulfonothioate derivatives (Table 1).

Table 1: Substitution reactions of 2-methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride

*Low yield attributed to competing hydrolysis under aqueous conditions .

Key Mechanistic Insight :

The reaction with amines proceeds via a two-step mechanism:

-

Nucleophilic attack by the amine on the electrophilic sulfur atom.

-

Expulsion of chloride ion to form the sulfonamide bond.

Functionalization of the Pyrrolidinone Ring

The 2-oxopyrrolidine moiety participates in redox and ring-opening reactions, enabling further structural diversification (Table 2).

Table 2: Reactions involving the pyrrolidinone ring

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C → RT | 2-Hydroxypyrrolidine derivative | Selective reduction of ketone | |

| Oxidation | KMnO₄, acidic H₂O, reflux | Glutaric acid derivative | Ring cleavage via C=O oxidation | |

| Alkylation | MeI, K₂CO₃, DMF, 60°C | N-Methylpyrrolidinone derivative | Enhances lipophilicity |

Notable Observation :

Reduction of the 2-oxo group with NaBH₄ preserves the sulfonyl chloride functionality, enabling sequential derivatization.

Table 3: Catalytic coupling reactions

Optimized Conditions :

-

Suzuki couplings achieve >80% yield with electron-deficient boronic acids .

-

Buchwald-Hartwig aminations require rigorous exclusion of moisture for optimal catalysis .

Hydrolytic Degradation Pathways

Under aqueous conditions, the sulfonyl chloride group undergoes hydrolysis, forming the corresponding sulfonic acid (Fig. 1).

Kinetic Data :

-

Hydrolysis rate (pH 7.4, 25°C):

-

Half-life: ~10 minutes in buffered solutions

Environmental Impact :

Hydrolysis releases HCl, necessitating neutralization in industrial waste streams.

Table 4: Bioactive derivatives and their targets

Case Study :

A sulfonamide derivative (R = 4-aminophenyl) demonstrated sub-μM inhibition of trypsin-like proteases via covalent modification of the catalytic serine residue .

Stability and Storage Recommendations

-

Thermal Stability : Decomposes above 150°C (DSC data).

-

Light Sensitivity : Degrades under UV light (λ = 254 nm) with .

-

Recommended Storage : Anhydrous conditions at −20°C in amber vials.

This compound’s dual reactivity at the sulfonyl chloride and pyrrolidinone groups makes it a versatile intermediate in synthetic and medicinal chemistry. Further studies exploring its use in photoaffinity labeling or PROTAC design are warranted, given its electrophilic sulfonyl group and modular derivatization potential.

科学研究应用

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

相似化合物的比较

Similar Compounds

- 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide

- 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonate

- 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonic acid

Uniqueness

What sets 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride apart from similar compounds is its highly reactive sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its unique structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications .

生物活性

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS No. 878433-23-9) is a novel compound characterized by its sulfonyl chloride functional group attached to a benzene ring, which further features a pyrrolidinone moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₃S |

| Molecular Weight | 273.74 g/mol |

| CAS Number | 878433-23-9 |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound typically involves multi-step reactions requiring strong acids or bases, high temperatures, and inert atmospheres to avoid side reactions. Industrial production may utilize continuous flow reactors for consistent quality and yield.

The biological activity of this compound is primarily attributed to its reactive sulfonyl chloride group, which can interact with nucleophilic sites in biological molecules. This interaction can lead to covalent modifications that alter the function of proteins and other biomolecules.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, research indicates that certain 5-oxopyrolidine derivatives exhibit significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependency of these derivatives suggests that specific modifications can enhance their anticancer properties.

Case Study: Anticancer Activity Evaluation

In a study assessing various derivatives, compounds were tested for their effects on A549 and non-cancerous HSAEC-1 KT cells:

- Method : MTT assay was used to evaluate cell viability after treatment with a fixed concentration of 100 µM for 24 hours.

- Results :

- Compound with carboxylic acid substitution showed a reduction in A549 viability to 66%.

- Certain derivatives demonstrated lower cytotoxicity towards non-cancerous cells, indicating selective anticancer activity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that related compounds exhibit potent activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Case Study: Antimicrobial Activity Evaluation

Research focused on the antimicrobial efficacy against clinically significant pathogens:

- Pathogens Tested :

- Multidrug-resistant Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Findings :

- Certain derivatives exhibited MIC values comparable to established antibiotics like vancomycin.

- A specific derivative demonstrated significant antibacterial activity independent of existing resistance mechanisms.

属性

IUPAC Name |

2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-8-4-5-9(7-10(8)17(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTNVYNSLQCXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424473 | |

| Record name | 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878433-23-9 | |

| Record name | 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。